molecular formula C18H35N3O3S B5133444 2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol

2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol

Cat. No.: B5133444
M. Wt: 373.6 g/mol
InChI Key: GYJWBZCLDGNIMN-UHFFFAOYSA-N
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Description

2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by the introduction of the butyl and 4-methylpentylsulfonyl groups. The final step involves the addition of the ethylamino and ethanol groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazole: A simpler imidazole derivative with similar chemical properties.

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole core.

Uniqueness

2-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol is unique due to its specific substitution pattern and the presence of both sulfonyl and amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3S/c1-5-7-10-21-17(15-20(6-2)11-12-22)14-19-18(21)25(23,24)13-8-9-16(3)4/h14,16,22H,5-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJWBZCLDGNIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN(CC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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